molecular formula C20H20O5 B12881085 (E)-4-Methoxy-6-(3,4,5-trimethoxystyryl)benzofuran

(E)-4-Methoxy-6-(3,4,5-trimethoxystyryl)benzofuran

Cat. No.: B12881085
M. Wt: 340.4 g/mol
InChI Key: DXYHWNRPKQKFAS-AATRIKPKSA-N
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Description

(E)-4-Methoxy-6-(3,4,5-trimethoxystyryl)benzofuran is a synthetic organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-Methoxy-6-(3,4,5-trimethoxystyryl)benzofuran typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and 3,4,5-trimethoxybenzaldehyde.

    Condensation Reaction: A condensation reaction is carried out between the starting materials in the presence of a base, such as potassium carbonate, to form the styryl intermediate.

    Cyclization: The styryl intermediate undergoes cyclization in the presence of an acid catalyst, such as sulfuric acid, to form the benzofuran ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-4-Methoxy-6-(3,4,5-trimethoxystyryl)benzofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Quinones

    Reduction: Reduced derivatives

    Substitution: Substituted benzofurans

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-4-Methoxy-6-(3,4,5-trimethoxystyryl)benzofuran involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzofuran: A simpler analog with similar structural features.

    3,4,5-Trimethoxystyrene: A related compound with similar functional groups.

Uniqueness

(E)-4-Methoxy-6-(3,4,5-trimethoxystyryl)benzofuran is unique due to its combination of the benzofuran ring and the trimethoxystyryl group, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

IUPAC Name

4-methoxy-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzofuran

InChI

InChI=1S/C20H20O5/c1-21-16-9-13(10-17-15(16)7-8-25-17)5-6-14-11-18(22-2)20(24-4)19(12-14)23-3/h5-12H,1-4H3/b6-5+

InChI Key

DXYHWNRPKQKFAS-AATRIKPKSA-N

Isomeric SMILES

COC1=CC(=CC2=C1C=CO2)/C=C/C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

COC1=CC(=CC2=C1C=CO2)C=CC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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